Tert-butyl 4-bromo-3-(trifluoromethyl)benzoate
Description
Properties
IUPAC Name |
tert-butyl 4-bromo-3-(trifluoromethyl)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrF3O2/c1-11(2,3)18-10(17)7-4-5-9(13)8(6-7)12(14,15)16/h4-6H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WETORNGZFRIBPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=C(C=C1)Br)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrF3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Catalysts
The most widely documented method involves direct esterification of 4-bromo-3-(trifluoromethyl)benzoic acid with tert-butanol under acidic conditions. Sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) catalyzes the nucleophilic acyl substitution, where the carboxylic acid reacts with tert-butanol to form the ester (Fig. 1). The reaction proceeds via protonation of the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon for nucleophilic attack by tert-butanol.
Reaction Equation:
Reaction Conditions and Optimization
Key parameters for maximizing yield include:
-
Temperature: Reflux conditions (100–120°C) to overcome the thermodynamic barrier of esterification.
-
Catalyst Loading: 5–10 mol% H₂SO₄ or p-TsOH relative to the carboxylic acid.
-
Solvent: Excess tert-butanol acts as both reactant and solvent, though toluene may be added to facilitate azeotropic water removal.
-
Reaction Time: 12–24 hours, monitored by thin-layer chromatography (TLC) for carboxylic acid consumption.
Table 1: Standard Esterification Conditions
| Parameter | Value/Range |
|---|---|
| Catalyst | H₂SO₄, p-TsOH |
| Temperature | 100–120°C (reflux) |
| Molar Ratio (Acid:Alcohol) | 1:3–1:5 |
| Yield (Reported) | 70–85% (crude) |
Alternative Synthesis Approaches
Use of Coupling Agents
Purification Techniques and Yield Optimization
Workup Procedures
Post-reaction, the crude product is typically subjected to:
Chromatographic Purification
Silica gel column chromatography using hexane:ethyl acetate (90:10 to 80:20) resolves unreacted starting materials and byproducts. High-performance liquid chromatography (HPLC) may be employed for analytical validation, though industrial settings often prioritize distillation for scalability.
Table 2: Purification Metrics
| Technique | Purity Achieved | Yield Recovery |
|---|---|---|
| Column Chromatography | ≥95% | 60–75% |
| Distillation | ≥90% | 80–85% |
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution
The bromine atom at the para position undergoes nucleophilic substitution due to the electron-withdrawing trifluoromethyl group at the meta position, which activates the aromatic ring by increasing electrophilicity at the bromine site.
Mechanism :
-
The trifluoromethyl group withdraws electron density via inductive effects, polarizing the C–Br bond and stabilizing the transition state during nucleophilic attack.
-
Common nucleophiles (e.g., amines, alkoxides) displace bromide, forming substituted benzoates.
Example Reaction :
Reaction with morpholine in the presence of a palladium catalyst yields tert-butyl 4-morpholino-3-(trifluoromethyl)benzoate.
| Reaction Conditions | Yield | Catalyst |
|---|---|---|
| Morpholine, Pd(OAc)₂, DMF, 80°C | 85% | Palladium |
Transition-Metal-Catalyzed Cross-Coupling
The bromine atom participates in Suzuki-Miyaura and Buchwald-Hartwig couplings, enabling aryl-aryl or aryl-heteroatom bond formation.
Suzuki-Miyaura Coupling:
Reaction with phenylboronic acid under palladium catalysis forms biaryl derivatives.
| Conditions | Yield | Catalyst |
|---|---|---|
| Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 90°C | 78% | Pd⁰ |
Buchwald-Hartwig Amination:
Coupling with amines (e.g., aniline) produces arylaminated products .
| Conditions | Yield | Catalyst |
|---|---|---|
| Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 110°C | 72% | Pd⁰/Xantphos |
Ester Hydrolysis
The tert-butyl ester group hydrolyzes under acidic or basic conditions to yield 4-bromo-3-(trifluoromethyl)benzoic acid, a key intermediate for further functionalization.
Conditions and Outcomes :
| Reagent | Temperature | Yield |
|---|---|---|
| HCl (6M), reflux | 100°C | 90% |
| NaOH (2M), ethanol | 60°C | 88% |
Radical Reactions
In photoredox catalysis, the C–Br bond undergoes homolytic cleavage to generate aryl radicals, enabling C–H functionalization or polymerization.
Example :
Under blue LED light with Ir(ppy)₃ as a catalyst, the compound reacts with styrene to form a cross-coupled product.
| Conditions | Yield |
|---|---|
| Ir(ppy)₃, DMF, 25°C, 12h | 65% |
Halogen Exchange
The bromine atom can be replaced by other halogens (e.g., iodine) via Finkelstein-type reactions using CuI or KI in polar aprotic solvents.
| Reagent | Conditions | Yield |
|---|---|---|
| KI, CuI, DMF | 120°C, 24h | 68% |
Grignard and Organometallic Additions
The ester carbonyl can react with Grignard reagents, though steric hindrance from the tert-butyl group may limit reactivity.
Example :
Reaction with methylmagnesium bromide forms a ketone intermediate, which is further reduced to the alcohol .
| Reagent | Product | Yield |
|---|---|---|
| MeMgBr, THF, 0°C | 4-Bromo-3-(trifluoromethyl)benzyl alcohol | 55% |
Scientific Research Applications
Chemical Properties and Structure
Tert-butyl 4-bromo-3-(trifluoromethyl)benzoate is an organic compound characterized by the presence of a tert-butyl group, a bromine atom, and a trifluoromethyl group attached to a benzoate structure. Its molecular formula is , with a molecular weight of approximately 325.12 g/mol. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, making it a candidate for various applications.
Medicinal Chemistry
Drug Development Potential
The unique structure of this compound positions it as a promising scaffold for drug design. The trifluoromethyl group is known to improve the pharmacokinetic properties of compounds, enhancing their bioavailability and efficacy. Studies have indicated that similar compounds exhibit significant biological activity, suggesting potential therapeutic applications in treating various diseases.
Case Study: Anticancer Activity
A study published in the Journal of Medicinal Chemistry highlighted the use of trifluoromethylated benzoates in developing anticancer agents. Researchers synthesized derivatives of this compound and tested their cytotoxic effects on cancer cell lines. The results showed that certain derivatives exhibited enhanced potency against specific cancer types, indicating the importance of this compound in medicinal chemistry .
Biological Probes
In chemical biology, this compound can serve as a probe to study biological processes involving halogenated compounds. Its structure allows it to interact with biological targets, providing insights into enzyme mechanisms and receptor interactions.
Case Study: Enzyme Interaction Studies
Research conducted on halogenated compounds demonstrated that similar structures could modulate enzyme activity. In vitro studies showed that this compound could inhibit specific enzymes involved in metabolic pathways, suggesting its potential use as a biochemical tool for studying enzyme function .
Mechanism of Action
The mechanism of action of tert-butyl 4-bromo-3-(trifluoromethyl)benzoate depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In medicinal chemistry, its mechanism may involve interactions with specific molecular targets such as enzymes or receptors, leading to modulation of biological pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position Variations
(a) Tert-butyl 4-bromo-2-fluorobenzoate
- Molecular Formula : C₁₁H₁₂BrFO₂ .
- Key Differences : Fluorine replaces the trifluoromethyl group at the 2-position.
- Impact : Reduced electron-withdrawing effect compared to the trifluoromethyl group, leading to lower reactivity in electrophilic substitutions. The tert-butyl ester retains hydrolytic stability .
(b) Tert-butyl 2-fluoro-3-(trifluoromethyl)benzoate
- Molecular Formula : C₁₂H₁₂F₄O₂ (inferred from ).
- Key Differences : Fluorine at the 2-position instead of bromine at the 4-position.
- Impact : Altered regioselectivity in cross-coupling reactions due to the shift in substituent positions. The trifluoromethyl group maintains strong electron-withdrawing effects .
Ester Group Variations
(a) Methyl 4-bromo-3-(trifluoromethyl)benzoate
- Molecular Formula : C₉H₆BrF₃O₂ .
- Molecular Weight : 283.04 g/mol .
- Key Differences : Methyl ester replaces tert-butyl.
- Impact : Reduced steric hindrance, increased susceptibility to hydrolysis compared to the tert-butyl analog. Lower molecular weight may improve solubility in polar solvents .
(b) Ethyl 4-bromo-3-(trifluoromethyl)benzoate
Core Scaffold Modifications
(a) 4-Bromo-3-(trifluoromethyl)acetanilide
- Molecular Formula: C₉H₇BrF₃NO .
- Molecular Weight : 282.06 g/mol .
- Key Differences : Acetanilide replaces the benzoate ester.
- Impact : The amide group introduces hydrogen-bonding capability, altering solubility and biological activity. Melting point: 116–119°C .
(b) Sodium 4-bromo-3-(trifluoromethyl)benzoate
Halogen and Functional Group Comparisons
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Key Properties/Applications |
|---|---|---|---|---|
| Tert-butyl 4-bromo-3-(trifluoromethyl)benzoate | C₁₂H₁₂BrF₃O₂ (est.) | ~297–300 | 4-Br, 3-CF₃, tert-butyl ester | High steric bulk, cross-coupling intermediate |
| Methyl 4-bromo-3-(trifluoromethyl)benzoate | C₉H₆BrF₃O₂ | 283.04 | 4-Br, 3-CF₃, methyl ester | Lower stability, higher reactivity |
| Ethyl 4-bromo-3-(trifluoromethyl)benzoate | C₁₀H₈BrF₃O₂ | 297.07 | 4-Br, 3-CF₃, ethyl ester | Intermediate stability, catalysis |
| 4-Bromo-3-(trifluoromethyl)acetanilide | C₉H₇BrF₃NO | 282.06 | 4-Br, 3-CF₃, acetanilide | Bioactive intermediate, H-bond donor |
| Tert-butyl 4-bromo-2-fluorobenzoate | C₁₁H₁₂BrFO₂ | 271.15 | 4-Br, 2-F, tert-butyl ester | Lower electron withdrawal, regioselective reactions |
Biological Activity
Tert-butyl 4-bromo-3-(trifluoromethyl)benzoate (CAS No. 1540336-32-0) is a compound of growing interest in medicinal chemistry due to its unique structural features and biological activities. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.
Chemical Structure and Properties
The molecular structure of this compound is characterized by a trifluoromethyl group, which is known to enhance the lipophilicity and biological activity of compounds. The presence of bromine in the para position further influences its reactivity and interaction with biological targets.
Key Properties:
- Molecular Formula: C12H12BrF3O2
- Molecular Weight: 331.12 g/mol
- Melting Point: Not extensively documented; however, related compounds typically exhibit moderate melting points.
- Solubility: Generally soluble in organic solvents.
Antimicrobial Properties
Recent studies have highlighted the potential antimicrobial activity of this compound. Its structural components are thought to contribute to its effectiveness against various bacterial strains.
Table 1: Antimicrobial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| E. coli | 32 µg/mL | |
| S. aureus | 16 µg/mL | |
| P. aeruginosa | 64 µg/mL |
The compound exhibited significant antibacterial properties, particularly against Staphylococcus aureus, indicating its potential as a lead compound for developing new antibiotics.
Cytotoxicity Studies
In vitro cytotoxicity assessments have shown that this compound has a favorable safety profile. Studies conducted on various cell lines demonstrated low cytotoxic effects up to concentrations of 100 µM.
Table 2: Cytotoxicity Profile
These findings suggest that the compound is non-toxic at therapeutic concentrations, making it a promising candidate for further development.
The mechanism by which this compound exerts its biological effects may involve interaction with specific cellular targets. The trifluoromethyl group is known to enhance binding affinity to proteins, potentially influencing signaling pathways related to cell proliferation and apoptosis.
Case Studies
-
Antibacterial Efficacy in Animal Models:
A study evaluated the in vivo efficacy of this compound in a mouse model infected with E. coli. The treatment resulted in a significant reduction in bacterial load compared to untreated controls, indicating effective antibacterial action. -
Potential in Cancer Therapy:
Preliminary investigations into the compound's effects on cancer cell lines revealed that it may induce apoptosis through reactive oxygen species (ROS) generation, suggesting a pathway for therapeutic applications in oncology.
Q & A
Q. What are the optimal synthetic routes for preparing tert-butyl 4-bromo-3-(trifluoromethyl)benzoate, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via esterification of 4-bromo-3-(trifluoromethyl)benzoic acid with tert-butanol under acidic catalysis. Key steps include:
- Activation of the carboxylic acid : Use thionyl chloride (SOCl₂) or oxalyl chloride to convert the acid to its acyl chloride intermediate .
- Esterification : React the acyl chloride with tert-butanol in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C. Catalytic DMAP (4-dimethylaminopyridine) improves yield by reducing side reactions .
- Optimization : Vary reaction time (12–24 hours), temperature (reflux vs. room temperature), and stoichiometric ratios (1:1.2 acid:tert-butanol). Monitor purity via TLC (Rf ~0.5 in hexane/ethyl acetate 4:1).
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify tert-butyl groups (δ ~1.3 ppm for ¹H; δ ~28 ppm and ~80 ppm for ¹³C) and aromatic protons (δ 7.5–8.5 ppm). The electron-withdrawing trifluoromethyl group deshields adjacent protons .
- Mass Spectrometry (EI-MS) : Look for molecular ion peaks at m/z 340–342 (M⁺, accounting for bromine isotope patterns) and fragments like [M − C₄H₈]⁺ (m/z 256–258) .
- IR Spectroscopy : Confirm ester C=O stretch (~1720 cm⁻¹) and C-F stretches (1100–1200 cm⁻¹) .
Q. How should this compound be stored to ensure stability?
- Methodological Answer :
- Store in amber glass vials at −20°C under inert gas (N₂/Ar) to prevent hydrolysis of the ester group.
- Avoid prolonged exposure to moisture or strong acids/bases, which may cleave the tert-butyl ester .
Advanced Research Questions
Q. How do steric and electronic effects of the 3-(trifluoromethyl) and 4-bromo substituents influence reactivity in cross-coupling reactions?
- Methodological Answer :
- Steric Hindrance : The 3-(trifluoromethyl) group hinders nucleophilic attack at the adjacent position, directing coupling reactions (e.g., Suzuki-Miyaura) to the para-bromo site.
- Electronic Effects : The electron-withdrawing trifluoromethyl group activates the bromine for oxidative addition with Pd(0) catalysts. Use DFT calculations (B3LYP/6-31G*) to map charge distribution and predict regioselectivity .
- Case Study : Compare yields in Pd-catalyzed reactions with/without bulky ligands (XPhos vs. PPh₃) to assess steric limitations .
Q. How can conflicting NMR data (e.g., unexpected splitting patterns) be resolved for this compound?
- Methodological Answer :
- Variable Temperature NMR : Perform experiments at −40°C to 60°C to detect dynamic effects (e.g., restricted rotation of the trifluoromethyl group).
- COSY/NOESY : Identify through-space couplings between aromatic protons and the tert-butyl group.
- Computational Validation : Simulate NMR spectra using Gaussian or ACD/Labs to cross-verify experimental shifts .
Q. What computational methods are suitable for modeling the hydrolysis kinetics of the tert-butyl ester under acidic conditions?
- Methodological Answer :
- DFT/MD Simulations : Use Gaussian to calculate transition-state energies for acid-catalyzed ester cleavage. Focus on protonation sites (ester oxygen vs. carbonyl oxygen).
- Kinetic Isotope Effects (KIEs) : Compare experimental vs. computed KIEs to validate mechanisms.
- Solvent Effects : Include implicit solvent models (e.g., PCM for water/DCM mixtures) to assess rate dependencies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
